molecular formula C18H15N3O2 B11706671 5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11706671
M. Wt: 305.3 g/mol
InChI Key: WSOFAYWFJZPLCW-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, and an oxazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method is the reaction of 4-methoxyaniline with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with cyanogen bromide to produce the desired oxazole compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxazole N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-[(4-Methoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and its oxazole ring structure

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

5-(4-methoxyanilino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H15N3O2/c1-12-3-5-13(6-4-12)17-21-16(11-19)18(23-17)20-14-7-9-15(22-2)10-8-14/h3-10,20H,1-2H3

InChI Key

WSOFAYWFJZPLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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